molecular formula C11H15BrN2O B5497911 N-(4-bromo-3-methylphenyl)-N'-propylurea

N-(4-bromo-3-methylphenyl)-N'-propylurea

Cat. No. B5497911
M. Wt: 271.15 g/mol
InChI Key: IEICHRRHEJAZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-N'-propylurea, also known as Br-MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective agonist of the G protein-coupled receptor GPR119, which is involved in glucose homeostasis and lipid metabolism.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-N'-propylurea acts as a selective agonist of the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, N-(4-bromo-3-methylphenyl)-N'-propylurea has been found to have other physiological effects. It has been shown to reduce food intake and body weight in animal models, possibly through its effects on appetite-regulating hormones.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-N'-propylurea has several advantages for use in lab experiments. It is a highly selective agonist of the GPR119 receptor, which allows for specific targeting of this receptor in experiments. Additionally, N-(4-bromo-3-methylphenyl)-N'-propylurea has been extensively studied and characterized, making it a reliable tool for research. However, one limitation of N-(4-bromo-3-methylphenyl)-N'-propylurea is its relatively low potency, which may require higher concentrations for effective activation of the GPR119 receptor.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-N'-propylurea. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes and obesity. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on glucose homeostasis and appetite regulation. Finally, the development of more potent analogs of N-(4-bromo-3-methylphenyl)-N'-propylurea may lead to improved therapeutic options for these conditions.
In conclusion, N-(4-bromo-3-methylphenyl)-N'-propylurea is a chemical compound that has shown promising results in scientific research for its potential use in the treatment of type 2 diabetes and obesity. Its selective agonism of the GPR119 receptor and effects on glucose homeostasis and appetite regulation make it a valuable tool for further study. However, further research is needed to fully understand its mechanisms of action and potential for therapeutic use.

Synthesis Methods

N-(4-bromo-3-methylphenyl)-N'-propylurea can be synthesized through a multi-step process involving the reaction of 4-bromo-3-methylphenylamine with propylisocyanate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-N'-propylurea has been studied for its potential use in the treatment of type 2 diabetes and obesity. It has been shown to increase insulin secretion and improve glucose tolerance in animal models. Additionally, N-(4-bromo-3-methylphenyl)-N'-propylurea has been found to stimulate the release of GLP-1, a hormone that regulates glucose homeostasis and appetite.

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-3-6-13-11(15)14-9-4-5-10(12)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEICHRRHEJAZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenyl)-3-propylurea

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